molecular formula C16H17NO2 B1415035 methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate CAS No. 933471-44-4

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate

Cat. No.: B1415035
CAS No.: 933471-44-4
M. Wt: 255.31 g/mol
InChI Key: FAOYZMMSUOXJNE-HNNXBMFYSA-N
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Description

Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a methyl ester group, an amino group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of (3S)-3-amino-3-(4-phenylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of protecting groups to selectively protect the amino group during the esterification process. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivative of the compound.

    Reduction: Alcohol derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate can be compared with similar compounds such as:

    Methyl (3S)-3-amino-4-(4-phenylphenyl)butanoate: This compound has an additional methylene group in the backbone, which may affect its reactivity and biological activity.

    Methyl 3-[3-({[(4-phenylphenyl)methyl]amino}methyl)phenyl]propanoate: This compound features a different substitution pattern on the biphenyl moiety, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYZMMSUOXJNE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241533
Record name Methyl (βS)-β-amino[1,1′-biphenyl]-4-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933471-44-4
Record name Methyl (βS)-β-amino[1,1′-biphenyl]-4-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933471-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-β-amino[1,1′-biphenyl]-4-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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